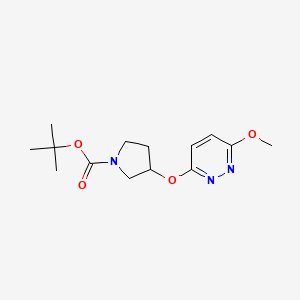
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: . This compound is known for its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a methoxypyridazinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 6-methoxypyridazine.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled reactivity.
Reagents: Sodium hydride (NaH) is used as a base to deprotonate the hydroxyl group, followed by the addition of methyl iodide to introduce the methoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
化学反应分析
Types of Reactions
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxypyridazinyl group.
Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction can lead to the formation of pyrrolidine alcohols.
科学研究应用
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and derivatives.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications are being explored, particularly in drug development and design.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxypyridazinyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
生物活性
Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique chemical structure, which combines a tert-butyl group, a pyrrolidine ring, and a methoxypyridazinyl moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound's IUPAC name is tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate, with the molecular formula C14H21N3O4 and a molecular weight of approximately 293.34 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₄ |
| Molecular Weight | 293.34 g/mol |
| IUPAC Name | tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate |
| CAS Number | 1705356-08-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The methoxypyridazinyl group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to significant biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, indicating its utility in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Neuroprotection
A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective factors.
Study 3: Anti-inflammatory Effects
Animal models of inflammation treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-8-7-10(9-17)20-12-6-5-11(19-4)15-16-12/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRQCPZPBRIDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














